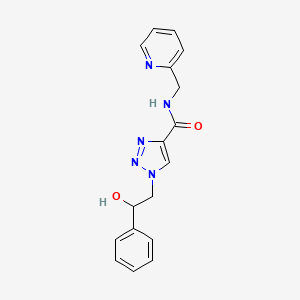

1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-16(13-6-2-1-3-7-13)12-22-11-15(20-21-22)17(24)19-10-14-8-4-5-9-18-14/h1-9,11,16,23H,10,12H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAJGDYWUHOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 321.35 g/mol. Its structure features a triazole ring linked to a pyridine moiety and a phenolic group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MOLT-4 | 5.6 | Induces apoptosis and DNA fragmentation |

| K-562 | 7.4 | Disruption of mitochondrial membrane potential |

| Jurkat T-cells | 3.9 | DNA damage without direct intercalation |

Studies indicate that this compound induces morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing. Additionally, it has been observed to reduce mitochondrial membrane potential and cause DNA damage without directly binding to DNA .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that derivatives containing the triazole ring can exhibit anti-inflammatory properties and protect neuronal cells from oxidative stress.

Table 2: Neuroprotective Activity

| Assay | Result | Mechanism of Action |

|---|---|---|

| ROS Generation Inhibition | IC50 = 12 µM | Scavenging reactive oxygen species |

| Aβ Aggregation Inhibition | Significant | Chelation of biometals (Cu²⁺) |

| NF-kB Pathway Inhibition | Yes | Blocking phosphorylation of P65 |

The compound's ability to inhibit reactive oxygen species (ROS) generation and aggregation of amyloid-beta (Aβ) suggests its potential in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide are multifaceted:

- Apoptotic Pathways : The induction of apoptosis in cancer cells is mediated through mitochondrial pathways, leading to cytochrome c release and activation of caspases.

- Anti-inflammatory Mechanisms : The inhibition of NF-kB signaling plays a crucial role in reducing inflammation associated with neurodegeneration.

- Metal Chelation : The ability to chelate transition metals may contribute to its neuroprotective effects by reducing metal-induced oxidative stress.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Leukemia Models : In vitro studies on leukemia cell lines (MOLT-4 and K-562) demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Neurodegenerative Models : In scopolamine-induced models for Alzheimer's disease, administration of this compound improved cognitive functions significantly compared to control groups .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole rings exhibit a range of biological activities. The specific compound under discussion may demonstrate:

- Antifungal properties : Similar triazole derivatives have shown efficacy against various fungal strains, including those resistant to conventional treatments.

- Antibacterial effects : The compound could potentially inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer activity : Preliminary studies suggest that triazole derivatives can interfere with cancer cell proliferation.

Antifungal Activity

A study conducted on similar triazole derivatives demonstrated significant antifungal activity against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL. The findings suggest that 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide could exhibit comparable or enhanced antifungal properties due to its unique structural features.

Antibacterial Efficacy

In another research effort focusing on antibacterial activity, derivatives with similar triazole structures were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide relative to other triazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-[3-chloro-4-(4-methylpiperazin-1-yl)methyl]-5-(2-hydroxyphenyl)-N-propan-2-yltriazole | Structure | Contains a piperazine moiety enhancing binding affinity |

| N-(pyridin-3-yloxy)triazole | Structure | Lacks hydroxyl substitution but retains biological activity |

| 5-(benzoyl)-triazole derivatives | Structure | Exhibits strong antimicrobial properties but different functional groups |

Comparison with Similar Compounds

Position 1 Substituents

- Hydroxy-Phenylethyl vs. Aryl/Heteroaryl Groups: The target compound’s 2-hydroxy-2-phenylethyl group introduces a chiral center and a hydrogen-bond donor, distinguishing it from halogenated (e.g., 4-chlorophenyl in ZIPSEY ) or alkylated (e.g., 3,4-dimethylphenyl in MKA027 ) analogs. This hydroxy group may enhance aqueous solubility compared to purely hydrophobic substituents .

- Comparison with Fluorinated Derivatives : Compounds like 3o (2-fluorophenyl) and Rufinamide (2-fluorobenzyl) prioritize lipophilicity and metabolic stability, whereas the hydroxy group in the target compound could improve target engagement via polar interactions.

Amide Substituents

- Pyridin-2-ylmethyl vs. These differences may influence binding affinity to enzymes or receptors.

- Hydrophobic vs. Polar Groups : MKA027’s benzyl group and ZIPSEY’s 4-chlorophenyl group emphasize hydrophobic interactions, while the target compound’s pyridinylmethyl group introduces a heteroaromatic motif capable of coordination or hydrogen bonding.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis typically employs click chemistry via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

Preparation of the alkyne precursor (2-hydroxy-2-phenylethyl azide).

Reaction with pyridin-2-ylmethyl isocyanide under Cu(I) catalysis (e.g., CuI in DMSO at 60°C).

Purification via column chromatography and characterization using NMR and MS .

Optimization involves solvent selection (DMSO enhances yield) and catalyst loading (0.1–0.2 eq CuI).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms regioselectivity of the triazole ring and substituent integration (e.g., phenyl vs. pyridine protons).

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C17H18N6O2).

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

Advanced variants like 2D NMR (COSY, HSQC) resolve overlapping signals in complex substituents .

Advanced: How can computational chemistry methods improve reaction design for this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in triazole formation. Reaction path search algorithms (e.g., AFIR or GRRM) identify low-energy pathways, reducing trial-and-error experimentation. For example:

- Simulating CuAAC intermediates to optimize catalyst-substrate interactions.

- Molecular docking predicts binding affinities for biological targets (e.g., enzymes), guiding functional group modifications .

Advanced: How to resolve contradictory reports on this compound’s bioactivity across studies?

Methodological Answer:

Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and control for solvent effects (DMSO concentration ≤0.1%).

Structural Analog Comparison : Compare with triazole derivatives (e.g., 1-(4-chlorophenyl)-N-cyclohexyl analogs) to isolate substituent-specific effects.

Meta-Analysis : Use PASS software to predict activity cliffs and identify outliers in published datasets .

Basic: What functional groups dominate its reactivity?

Methodological Answer:

- Triazole Ring : Participates in π-π stacking and hydrogen bonding (biological targets).

- Carboxamide Group : Undergoes hydrolysis under acidic/basic conditions (monitor via TLC).

- Hydroxyethyl Moiety : Susceptible to oxidation (use inert atmospheres during synthesis).

Reactivity studies should prioritize pH-controlled conditions to avoid side reactions .

Advanced: How can design of experiments (DoE) optimize synthesis yield and purity?

Methodological Answer:

Apply Box-Behnken or factorial designs to screen variables:

- Factors: Temperature (50–80°C), catalyst loading (0.05–0.3 eq), solvent polarity (DMSO vs. DMF).

- Responses: Yield (HPLC quantification), purity (NMR integration).

Statistical models (e.g., ANOVA) identify critical parameters and interactions, reducing experimental runs by 40–60% .

Advanced: What strategies validate target engagement in mechanistic studies?

Methodological Answer:

Photoaffinity Labeling : Introduce a photoactivatable group (e.g., diazirine) to crosslink with biological targets.

SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) for purified proteins.

Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells post-treatment.

Cross-validate with siRNA knockdowns to establish causality .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid carboxamide hydrolysis.

- Solvent Choice : Lyophilize and store in solid form; avoid aqueous buffers >pH 7.0.

Stability assays (HPLC at t = 0, 1, 6 months) under varying conditions are critical .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group for enhanced aqueous solubility.

- Nanoparticle Formulation : Use PLGA or liposomal encapsulation (characterize via DLS and TEM).

- Co-solvent Systems : Test combinations of PEG-400 and ethanol (≤10% v/v to maintain cell viability) .

Advanced: What computational tools predict off-target interactions?

Methodological Answer:

- SwissTargetPrediction : Prioritizes targets based on structural similarity (>80% accuracy for triazoles).

- Molecular Dynamics (MD) Simulations : Assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways.

- PharmMapper : Screens against 2,300+ human protein models to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.